molecular formula C11H16ClNO2 B13343852 Rel-(2R,3R)-2-(2-methoxyphenyl)pyrrolidin-3-ol hydrochloride

Rel-(2R,3R)-2-(2-methoxyphenyl)pyrrolidin-3-ol hydrochloride

Katalognummer: B13343852
Molekulargewicht: 229.70 g/mol
InChI-Schlüssel: KVYIQRHZOPHFEI-FOKYBFFNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rel-(2R,3R)-2-(2-methoxyphenyl)pyrrolidin-3-ol hydrochloride: is a chiral compound with significant interest in various fields of scientific research

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Rel-(2R,3R)-2-(2-methoxyphenyl)pyrrolidin-3-ol hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzaldehyde and ®-pyrrolidine-3-ol.

    Condensation Reaction: The 2-methoxybenzaldehyde undergoes a condensation reaction with ®-pyrrolidine-3-ol in the presence of a suitable catalyst to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques are employed to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions: Rel-(2R,3R)-2-(2-methoxyphenyl)pyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Rel-(2R,3R)-2-(2-methoxyphenyl)pyrrolidin-3-ol hydrochloride has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a chiral building block in the synthesis of complex molecules.

    Biology: It serves as a probe to study biological processes and interactions.

    Medicine: The compound is investigated for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: It is utilized in the production of fine chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of Rel-(2R,3R)-2-(2-methoxyphenyl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

    Rel-(2S,3S)-2-(2-methoxyphenyl)pyrrolidin-3-ol hydrochloride: This is the enantiomer of the compound and may exhibit different biological activities.

    2-(2-methoxyphenyl)pyrrolidine: A structurally similar compound without the chiral centers.

    2-(2-methoxyphenyl)pyrrolidin-3-one: A ketone derivative with different chemical properties.

Uniqueness: Rel-(2R,3R)-2-(2-methoxyphenyl)pyrrolidin-3-ol hydrochloride is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. This makes it a valuable compound for research and development in various scientific fields.

Eigenschaften

Molekularformel

C11H16ClNO2

Molekulargewicht

229.70 g/mol

IUPAC-Name

(2R,3R)-2-(2-methoxyphenyl)pyrrolidin-3-ol;hydrochloride

InChI

InChI=1S/C11H15NO2.ClH/c1-14-10-5-3-2-4-8(10)11-9(13)6-7-12-11;/h2-5,9,11-13H,6-7H2,1H3;1H/t9-,11-;/m1./s1

InChI-Schlüssel

KVYIQRHZOPHFEI-FOKYBFFNSA-N

Isomerische SMILES

COC1=CC=CC=C1[C@@H]2[C@@H](CCN2)O.Cl

Kanonische SMILES

COC1=CC=CC=C1C2C(CCN2)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.